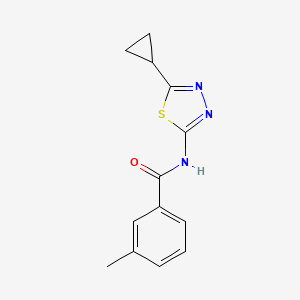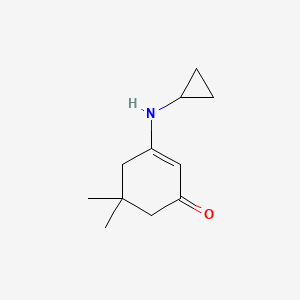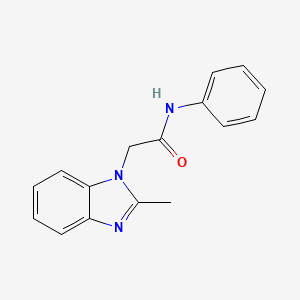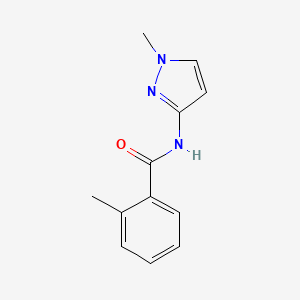
1-Piperazinecarboxamide, 4-acetyl-
説明
1-Piperazinecarboxamide, 4-acetyl- (1-PCA) is an organic compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential use in cancer therapy and other medical applications.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- may act as an inhibitor of cell proliferation and as an inducer of apoptosis.
Biochemical and Physiological Effects
1-Piperazinecarboxamide, 4-acetyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarboxamide, 4-acetyl- can inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis.
実験室実験の利点と制限
1-Piperazinecarboxamide, 4-acetyl- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. In addition, it is relatively stable and has a low toxicity. However, 1-Piperazinecarboxamide, 4-acetyl- also has some limitations. For example, it can be expensive to synthesize, and it can be difficult to purify.
将来の方向性
1-Piperazinecarboxamide, 4-acetyl- has many potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on further exploring its potential use in cancer therapy and other medical applications. In addition, further research could investigate its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis. Finally, research could investigate its potential use in the synthesis of other compounds.
科学的研究の応用
1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use in cancer therapy and other medical applications. It has been shown to inhibit the growth of several types of cancer cells in vitro, including ovarian, cervical, and breast cancer cells. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.
特性
IUPAC Name |
4-acetylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCCTKTVHHAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406601 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98337-79-2 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)


amine](/img/structure/B6614018.png)

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)



